molecular formula C20H21ClN4O2S B7834869 ETHYL 1-[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-3-CARBOXYLATE

ETHYL 1-[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-3-CARBOXYLATE

Cat. No.: B7834869
M. Wt: 416.9 g/mol
InChI Key: SQJAJWYCYCWSKR-UHFFFAOYSA-N
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Description

ETHYL 1-[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a methylsulfanyl group attached to a pyrimidine ring, further connected to a piperidine ring with an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes, nitriles, and thiourea under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Piperidine Ring: The piperidine ring can be formed by cyclization of an appropriate amine precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents such as dimethylformamide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

ETHYL 1-[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-3-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular mechanisms.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ETHYL 1-[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 1-[6-(4-FLUOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-3-CARBOXYLATE
  • ETHYL 1-[6-(4-BROMOPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-3-CARBOXYLATE
  • ETHYL 1-[6-(4-METHOXYPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-3-CARBOXYLATE

Uniqueness

ETHYL 1-[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-3-CARBOXYLATE is unique due to the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity. The combination of the cyano and methylsulfanyl groups also contributes to its distinct properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 1-[6-(4-chlorophenyl)-5-cyano-2-methylsulfanylpyrimidin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2S/c1-3-27-19(26)14-5-4-10-25(12-14)18-16(11-22)17(23-20(24-18)28-2)13-6-8-15(21)9-7-13/h6-9,14H,3-5,10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJAJWYCYCWSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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